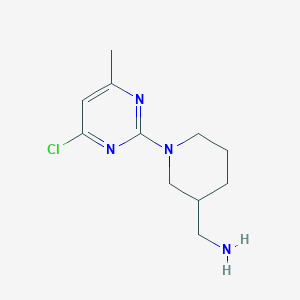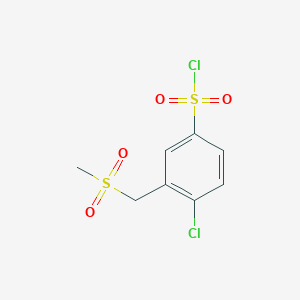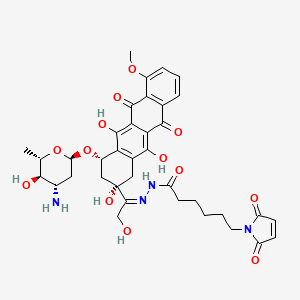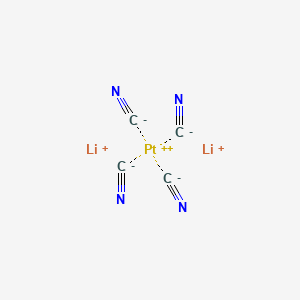
Lithiumtetracyanoplatinate(ii)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithiumtetracyanoplatinate(ii) is a chemical compound with the molecular formula C₄Li₂N₄PtThis compound is characterized by its greenish-yellow crystalline appearance and is slightly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithiumtetracyanoplatinate(ii) can be synthesized through a reaction involving lithium cyanide and platinum(ii) chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as:
PtCl2+2LiCN→Li2[Pt(CN)4]+2LiCl
Industrial Production Methods
Industrial production of lithiumtetracyanoplatinate(ii) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to achieve high purity and yield. The compound is then purified through recrystallization techniques to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Lithiumtetracyanoplatinate(ii) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions may produce a variety of platinum-ligand complexes .
Applications De Recherche Scientifique
Lithiumtetracyanoplatinate(ii) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Industry: It is used in the production of specialized materials and as a component in certain types of batteries
Mécanisme D'action
The mechanism by which lithiumtetracyanoplatinate(ii) exerts its effects involves interactions with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting or activating specific pathways. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of cellular processes through its interactions with metal-binding sites on biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassiumtetracyanoplatinate(ii): Similar in structure but uses potassium instead of lithium.
Sodiumtetracyanoplatinate(ii): Uses sodium as the cation instead of lithium.
Ammoniumtetracyanoplatinate(ii): Uses ammonium as the cation.
Uniqueness
Lithiumtetracyanoplatinate(ii) is unique due to the presence of lithium, which imparts specific properties such as solubility and reactivity. The lithium ion can influence the compound’s interactions with other molecules, making it distinct from its potassium, sodium, and ammonium counterparts .
Propriétés
Formule moléculaire |
C4Li2N4Pt |
|---|---|
Poids moléculaire |
313.1 g/mol |
Nom IUPAC |
dilithium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.2Li.Pt/c4*1-2;;;/q4*-1;2*+1;+2 |
Clé InChI |
GDRDJQACNRKGJJ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


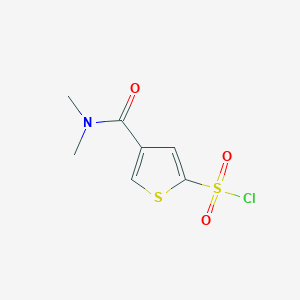

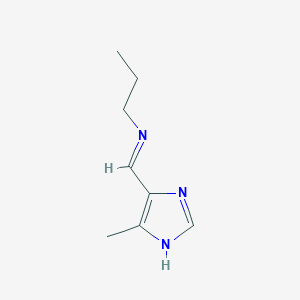


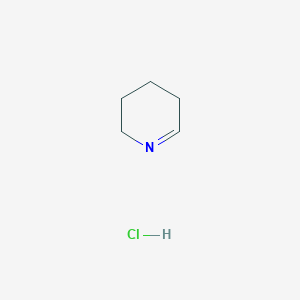
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)


